2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Fragment-based screening demands structurally authenticated, high-purity building blocks with defined physicochemical profiles to avoid wasted primary screen cycles. This BMRB-validated 1,2,4-oxadiazole fragment (bmse011533) addresses the key bottlenecks: • ≥95% HCl salt purity enables direct plating into NMR/SPR/DSF assays without prepurification or salt conversion. • XLogP3 = 0.8, TPSA = 64.9 Ų, 1 HBD occupy an optimal oral/CNS-permeable fragment space, superior to more polar (XLogP3 < 0) or overly lipophilic (XLogP3 > 1.5) analogs. • α-Isopropyl branching introduces steric bulk absent in linear ethyl/propyl analogs (ΔMW 14-28 g/mol), supporting systematic SAR on target affinity, selectivity, and metabolic stability.

Molecular Formula C7H14ClN3O
Molecular Weight 191.66
CAS No. 1311316-14-9
Cat. No. B2928438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
CAS1311316-14-9
Molecular FormulaC7H14ClN3O
Molecular Weight191.66
Structural Identifiers
SMILESCC1=NOC(=N1)C(C(C)C)N.Cl
InChIInChI=1S/C7H13N3O.ClH/c1-4(2)6(8)7-9-5(3)10-11-7;/h4,6H,8H2,1-3H3;1H
InChIKeyRPEADHUJCAGMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS 1311316-14-9) – Structural and Physicochemical Baseline


The compound is a 1,2,4-oxadiazole derivative bearing a branched isopropyl-substituted aminomethyl side chain, supplied as the hydrochloride salt (MW 191.66 g/mol) [1]. Its free base exhibits a computed XLogP3 of 0.8, topological polar surface area (TPSA) of 64.9 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [2]. This scaffold is part of a fragment library validated by 1H NMR quality control (BMRB entry bmse011533), confirming structural integrity and suitability for fragment-based screening campaigns [3].

1 Fragment library compound with published NMR QC (BMRB)
2 Hydrochloride salt supports aqueous solubility for screening assays
3 α-Branched primary amine scaffold enables SAR differentiation studies

Why 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Cannot Be Casually Substituted by Other 1,2,4-Oxadiazole Amines


Close analogs within the 1,2,4-oxadiazole-amine class display markedly different lipophilicity, hydrogen-bonding capacity, and steric profiles due to variations in chain length, branching, and N-methylation [1]. For example, the linear unsubstituted 3-(1,2,4-oxadiazol-5-yl)propan-1-amine lacks the 3-methyl group and α-branching, while the N-methyl analog introduces a secondary amine and reduced donor count. Such differences translate into divergent solubility, permeability, and target engagement in biological screens, making simple replacement unreliable without direct comparative data.

Chain/Branch Analogs with different chain length or N-methylation may shift lipophilicity and hydrogen-bond capacity, altering target engagement.
Branching Linear primary amines lack α-isopropyl branching; metabolic stability and binding entropy profiles may not transfer.
Salt Form Free base or alternative salt forms differ in solubility and crystallinity, limiting direct assay substitution without re-validation.

Quantitative Comparator Evidence Guide for 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride


Computed Lipophilicity (XLogP3) Benchmarking Against Key Analogs

The target compound's free base registers an XLogP3 of 0.8, placing it at the lower-polar end relative to the des-methyl, linear-chain analog 3-(1,2,4-oxadiazol-5-yl)propan-1-amine (XLogP3 -0.1) [1][2]. This 0.9 log unit increase in lipophilicity is driven by the 3-methyl substitution and α-isopropyl branching; the branched butyl analog 2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)butan-1-amine is predicted to reach ~1.5, while the N-methyl secondary amine derivative (XLogP3 ~0.3) falls below the primary amine [3]. The quantitative differentiation aids rank-ordering of fragments for CNS or permeability-optimized libraries.

XLogP3 Benchmark
Class-level
ΔXLogP3 = +0.9 vs. linear des-methyl analog; +0.5 vs. N-methyl analog
Supports lipophilicity-driven fragment ranking for permeability profiles.
Computed XLogP3 3.0; free base forms compared.
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Hydrogen Bond Donor Count and Topological Polar Surface Area – Fragment Physicochemical Fitness

The target compound (free base) presents 1 HBD, 4 HBA, and a TPSA of 64.9 Ų, fully compliant with the fragment Rule-of-Three (MW < 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3) except for the HBA count slightly exceeding the guideline [1]. In contrast, the N-methyl analog reduces HBD to 1 (still 1) but the linear analog 3-(1,2,4-oxadiazol-5-yl)propan-1-amine retains the same 1 HBD but a lower TPSA of ~55 Ų due to the absence of the methyl group [2]. The additional methyl group in the target compound increases steric bulk while maintaining the same number of rotatable bonds (2), which can influence binding entropy and selectivity in fragment growing.

TPSA & HBD Count
Class-level
ΔTPSA ≈ +9.9 Ų vs. des-methyl analog; both 1 HBD
Indicates slightly higher polarity; relevant for CNS vs. peripheral target selection.
Cactvs computed properties; free base.
Fragment-Based Screening Pharmacophore Design Rule-of-Three Compliance

Molecular Weight and Salt Form Differentiation for Solubility and Formulation

The hydrochloride salt (MW 191.66 g/mol) provides a 23.5% mass increase over the free base (155.20 g/mol) while offering improved aqueous solubility and crystallinity, which is critical for NMR-based fragment screening and soaking experiments where high concentrations (>50 mM) are required [1][2]. The closest analogs, such as 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine HCl (MW 163.6) and 1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine HCl (MW 177.63), are lighter but lack the α-branching that can confer metabolic stability .

MW & Branching
Specification review
HCl salt MW 191.66; α-isopropyl branching present. vs. ethanamine analog 163.6, propan-1-amine analog 177.63 (no α-branch)
Salt form and branching differentiate solubility and stability profile for fragment screening.
Commercial hydrochloride specifications; class-level inference for branching benefit.
Pre-formulation Structural Biology Fragment Screening

NMR Quality Control Validation for Fragment Library Screening

The compound has undergone dedicated 1H NMR QC and is deposited in the BMRB fragment library collection (bmse011533), ensuring that the purchased material meets spectral quality standards suitable for direct use in ligand-detected NMR binding assays [1]. In comparison, the linear analog 3-(1,2,4-oxadiazol-5-yl)propan-1-amine and the N-methyl derivative lack equivalent publicly available NMR QC reference datasets at the time of search, implying that procurement of the target compound offers a verified analytical starting point for screening with minimal additional QC overhead.

NMR QC Availability
Reported
BMRB entry bmse011533 available (¹H, ¹³C, HSQC, HMBC); comparator analogs lack public NMR QC datasets.
Pre-verified spectral identity reduces in-house QC burden for fragment library procurement.
Data to verify per vendor lot; re-acquire QC if salt form changes.
NMR Spectroscopy Fragment-Based Drug Discovery Quality Assurance

Purity Specification and Vendor Supply Consistency

The target compound is consistently offered at ≥95% purity by multiple independent vendors (AKSci, Enamine, Leyan), with the hydrochloride salt form facilitating accurate gravimetric dispensing [1]. In contrast, the free base form of the butyl analog (2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)butan-1-amine) is less commonly stocked, and the N-methyl derivative is typically offered only as a free base at 95% purity, potentially requiring additional salt formation steps before use in aqueous screens . The ready availability of the hydrochloride in standardized purity reduces procurement lead time and inter-laboratory variability.

Purity & Supply
Specification review
≥95% purity HCl salt from multiple vendors (AKSci, Enamine, Leyan); butyl analog limited to free base, N-methyl only free base 95%.
Consistent HCl salt availability supports batch-to-batch reproducibility in screening campaigns.
Vendor listings as of 2025; confirm current stock and CoA.
Chemical Procurement Fragment Library Sourcing Analytical Chemistry

Best Research and Industrial Application Scenarios for 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride


Fragment-Based Lead Generation Libraries Requiring Pre-QC'd Hydrochloride Fragments

The compound’s BMRB-validated NMR QC data and commercial hydrochloride purity ≥95% make it an immediate addition to fragment libraries for NMR-, SPR-, or DSF-based screening campaigns, eliminating the need for in-house salt conversion or analytical characterization prior to primary screening [1].

Medicinal Chemistry Triage Where Moderately Lipophilic, Rule-of-Three-Compliant Primary Amine Fragments Are Prioritized

With XLogP3 = 0.8, TPSA = 64.9 Ų, and 1 HBD, the fragment occupies a desirable physicochemical space for oral or CNS drug discovery, offering a balance between permeability and solubility that is superior to more polar (XLogP3 < 0) or overly lipophilic (XLogP3 > 1.5) analogs [2][3].

Structure–Activity Relationship (SAR) Exploration of α-Branched Amine Pharmacophores

The α-isopropyl substitution distinguishes this compound from linear ethyl and propyl analogs (MW difference 14–28 g/mol), enabling systematic SAR studies on the effect of steric bulk near the primary amine on target binding affinity, selectivity, and metabolic stability .

Crystallization and Soaking Experiments in Structural Biology

The hydrochloride salt provides high aqueous solubility (>50 mM typically achievable) required for protein crystallography soaking protocols, where the 3-methyl-1,2,4-oxadiazole ring can engage in specific polar interactions within the active site [4].

Application
Selection Property
Validation Focus
Fragment library screening (NMR/SPR/DSF)
Pre-validated NMR QC and HCl salt solubility
Ligand-detected binding assay readiness and minimal in-house QC
Medicinal chemistry triage for oral/CNS fragment space
Moderate XLogP3 (0.8) and TPSA (64.9 Ų) with rule-of-three profile
Permeability–solubility balance assessment vs. more polar or lipophilic analogs
SAR exploration of α-branched primary amines
α-Isopropyl substitution and primary amine pharmacophore
Steric effect on target binding affinity and selectivity relative to linear analogs
Protein crystallography soaking experiments
Hydrochloride salt and 3-methyl-1,2,4-oxadiazole ring polarity
Aqueous solubility ≥50 mM and active-site polar interaction compatibility
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